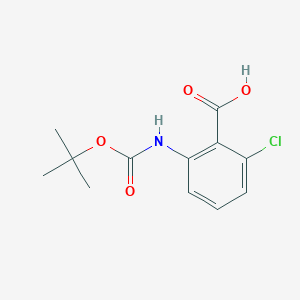

2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid

Overview

Description

2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid (TBCA) is an organic compound that is widely used as a starting material in organic synthesis. It is a versatile reagent that has been used in a variety of chemical reactions, including the synthesis of medicinally important compounds. TBCA is an important building block for pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Quantitative Analysis of Tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl (Boc) group is essential for the protection of amino groups in peptide synthesis. A method for the quantitative determination of the Boc group in amino acid and peptide derivatives using perchloric acid in acetic acid has been developed, allowing for accurate and rapid analysis of Boc-protected compounds (Ehrlich-Rogozinski, 1974).

Tert-Butoxycarbonylation Reagents

The development of novel tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), facilitates the chemoselective protection of acidic proton-containing substrates under mild conditions, showcasing the versatility of Boc-protecting groups in synthetic chemistry (Saito, Ouchi, & Takahata, 2006).

Efficient N-Tert-Butoxycarbonylation of Amines

The use of heteropoly acid H3PW12O40 as a catalyst for the N-tert-butoxycarbonylation of amines represents a significant advancement in the field, offering an efficient, environmentally friendly, and recyclable method for protecting amines, crucial for peptide synthesis and pharmaceutical research (Heydari et al., 2007).

Synthesis of Functionalized Amino Acid Derivatives

Functionalized amino acid derivatives synthesized from tert-butoxycarbonyl-protected compounds have shown promising applications in designing new anticancer agents. These compounds exhibit cytotoxicity against various human cancer cell lines, highlighting the potential of Boc-protected amino acids in medicinal chemistry (Kumar et al., 2009).

Enantioselective Fluorescence Sensing

The development of enantioselective fluorescence sensors based on tert-butoxycarbonyl-protected amino acids offers novel applications in chiral analysis and molecular recognition. These sensors can accurately measure the enantiomeric excess of amino alcohols, contributing to advancements in analytical chemistry and drug development (Liu, Pestano, & Wolf, 2008).

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

The mode of action of 2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid involves the tert-butyloxycarbonyl (Boc) group, which is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .

Biochemical Pathways

The compound’s involvement in proteomics research suggests that it may play a role in protein synthesis or modification .

Result of Action

Given its use in proteomics research , it may influence protein structure or function.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid plays a significant role in biochemical reactions, primarily due to its ability to act as a protecting group for amines. This compound interacts with various enzymes and proteins, facilitating the synthesis of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction is crucial for the protection of amines during synthetic processes, preventing unwanted reactions and ensuring the integrity of the final product.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable Boc-protected intermediates. The mechanism involves the silylation of the carbonyl oxygen and the elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to form carbamic acid, and finally decarboxylation to yield the amine . This sequence of reactions ensures that the amine group remains protected until the desired stage of the synthesis, allowing for precise control over the chemical process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable under mild acidic conditions, which allows for its use in various synthetic processes without significant degradation . Prolonged exposure to harsh conditions may lead to the breakdown of the Boc group, affecting the overall stability and efficacy of the compound in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively protects amine groups without causing significant adverse effects. At higher doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products . It is essential to determine the optimal dosage to balance efficacy and safety in biochemical applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include the interaction with enzymes and cofactors necessary for the synthesis and degradation of peptides and proteins. The compound’s role in protecting amine groups ensures that metabolic processes proceed without interference from unwanted reactions . This protection is crucial for maintaining the integrity of metabolic pathways and ensuring the proper function of synthesized biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its protective effects on amine groups . The efficient transport and distribution of the compound are essential for its effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization ensures that the compound can effectively protect amine groups in the desired cellular regions, supporting the synthesis and function of peptides and proteins . The precise localization of the compound is critical for its role in biochemical reactions and cellular processes.

properties

IUPAC Name |

2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARNMVXJVFLAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590512 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

616224-61-4 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)